
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide is a chemical compound with the molecular formula C11H15Cl2NO2S It is characterized by the presence of a chloro group, a chlorobenzyl group, and an ethylmethanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide typically involves the reaction of 3-chlorobenzyl chloride with ethylmethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-chlorobenzyl chloride} + \text{ethylmethanesulfonamide} \xrightarrow{\text{NaOH}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
科学研究应用
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-Chloro-n-(3-chlorobenzyl)-n-isopropylmethanesulfonamide
- 1-Chloro-n-(3-chlorobenzyl)-n-methylmethanesulfonamide
Uniqueness
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group, in particular, may influence its reactivity and interactions compared to similar compounds with different alkyl groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H13Cl2NO2S |
|---|---|
分子量 |
282.19 g/mol |
IUPAC 名称 |
1-chloro-N-[(3-chlorophenyl)methyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-2-13(16(14,15)8-11)7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3 |
InChI 键 |
RGAYMLGHLIUWTR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC(=CC=C1)Cl)S(=O)(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
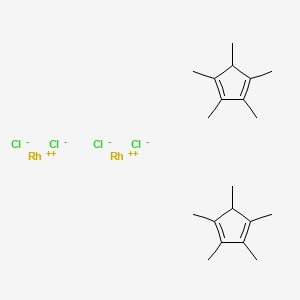
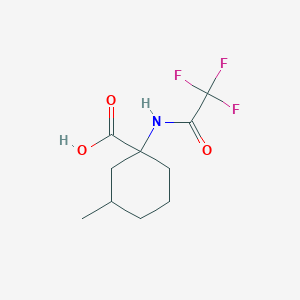
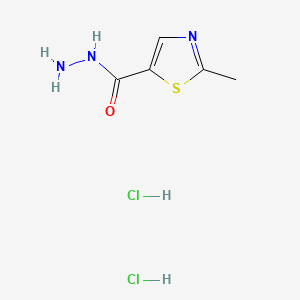
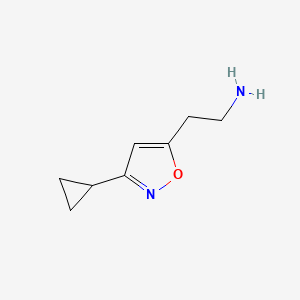
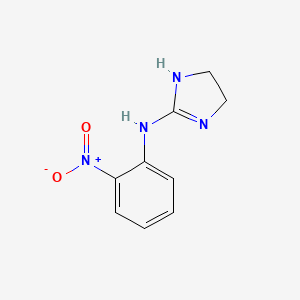
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
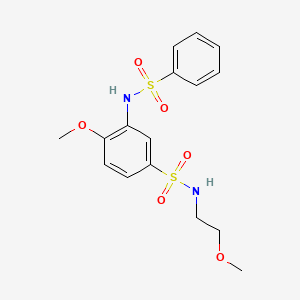
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
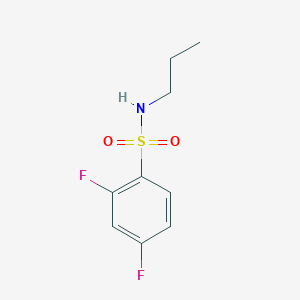
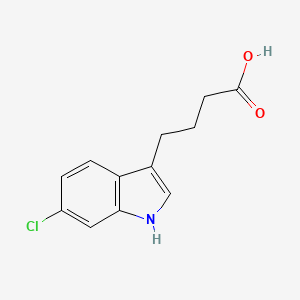
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
